molecular formula C25H27Cl4IN4 B1663254 1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide CAS No. 47729-63-5

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide

Cat. No. B1663254
CAS RN: 47729-63-5
M. Wt: 166.22 g/mol
InChI Key: AONUOBNHKYQJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, also known as JC-1, is a compound with the molecular formula C25H27Cl4IN4 and a molecular weight of 652.23 . It is widely used as a fluorescent probe to measure mitochondrial membrane potential .


Molecular Structure Analysis

The ground state geometric and spectroscopic properties of the compound have been calculated using density functional theory . The equilibrium structure of a cis-conformer lies approximately 200 cm−1 above that of a trans-conformer, and both conformers have C2 symmetry .


Chemical Reactions Analysis

The compound has been studied using electronic and Raman scattering spectra in various environments . The observed Raman bands above 700 cm−1 are mainly associated with the in-plane deformation of the benzimidazolo moieties, while bands below 700 cm−1 are associated with out-of-plane deformations of the benzimidazolo moieties .

Scientific Research Applications

Apoptosis Studies

JC-1 dye is extensively used in apoptosis studies to assess mitochondrial health. It serves as a sensitive indicator of mitochondrial membrane potential changes, which are crucial during the early stages of apoptosis. The dye shifts from green to orange fluorescence intensity ratio as a response to mitochondrial depolarization occurring in apoptosis .

Mitochondrial Membrane Potential Indicator

In various cell types, including myocytes and neurons, JC-1 dye is utilized to monitor the mitochondrial membrane potential. This application is not limited to cell cultures but extends to intact tissues and isolated mitochondria, making it a versatile tool for mitochondrial research .

Mitochondrial Health Monitoring

The health of mitochondria is vital for cellular function, and JC-1 dye aids in monitoring this aspect by localizing exclusively in mitochondria under good physiological conditions characterized by sufficient mitochondrial membrane potential .

Mechanism of Action

Target of Action

JC-1, also known as CBIC2 or 1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, primarily targets the mitochondria in cells . The mitochondria play a crucial role in cellular energy production and regulation of apoptosis .

Mode of Action

JC-1 is a cationic fluorescent dye that is known to be localized exclusively in mitochondria, particularly under physiological conditions characterized by sufficient mitochondrial membrane potential (ΔΨ) . The dye accumulates in the mitochondria due to the electronegative interior of these organelles .

In healthy cells, JC-1 forms red fluorescent aggregates (J-aggregates) when concentrated in energized mitochondria in response to their higher membrane potential . In apoptotic or necrotic cells, due to disruption of the mitochondrial membrane, jc-1 exists in its monomeric form, which emits green fluorescence .

Biochemical Pathways

JC-1 is widely used to study mitochondrial behavior related to cellular pathways, most notably apoptosis . The transition from red to green fluorescence is an early indicator of the initiation of the apoptotic process, which involves changes in the mitochondrial membrane potential and alterations to the oxidation-reduction potential of the mitochondria .

Pharmacokinetics

This means it can cross cell membranes freely and accumulate in mitochondria due to their interior-negative membrane potentials .

Result of Action

The primary molecular effect of JC-1 action is the detection of changes in mitochondrial membrane potential. In healthy cells, JC-1 accumulates in the mitochondria, resulting in red fluorescence. In cells undergoing apoptosis, the mitochondrial membrane potential decreases, leading to a decrease in red fluorescence and an increase in green fluorescence .

Action Environment

The action of JC-1 can be influenced by the physiological state of the cell. In healthy cells with sufficient mitochondrial membrane potential, JC-1 accumulates in the mitochondria . In cells undergoing apoptosis or in the presence of certain pharmacological agents that alter mitochondrial function, the distribution of jc-1 can change .

Safety and Hazards

The compound is intended for scientific research use only and should not be used for clinical diagnosis or treatment, nor should it be used in food or drugs . For safety and health, it is recommended to wear lab coats and disposable gloves when handling the compound .

properties

IUPAC Name

5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNNIUVBDKICAX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl4IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide

CAS RN

3520-43-2
Record name 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3520-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JC 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3520-43-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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